(Z)-ethyl 3-ethyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
(Z)-ethyl 3-ethyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C24H27N3O5S2 and its molecular weight is 501.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Properties
Researchers have synthesized derivatives of benzothiazole, including compounds related to the specified molecule, exploring their chemical and biological properties. The synthesis involves reacting ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine, leading to compounds with promising antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021). This indicates the molecule's relevance in developing new antimicrobial agents.
Antithrombotic and Antimicrobial Applications
Another study describes a highly potent and orally active fibrinogen receptor antagonist, highlighting the importance of specific structural units for its activity. This research underlines the potential of such compounds in antithrombotic treatment (Hayashi et al., 1998). Additionally, compounds designed by molecular hybridization, including thiazole-aminopiperidine hybrids, have shown significant activity against Mycobacterium tuberculosis, suggesting their use in antituberculosis therapies (Jeankumar et al., 2013).
Anticancer Potential
Further research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has unveiled their promising anticancer properties. The synthesis and evaluation of these compounds underscore the potential for developing new anticancer therapies (Rehman et al., 2018).
Antimycobacterial Activity
Imidazo[1,2-a]pyridine-3-carboxamide derivatives, incorporating various linkers, have demonstrated significant activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. This discovery opens new avenues for the treatment of tuberculosis (Lv et al., 2017).
Properties
IUPAC Name |
ethyl 3-ethyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S2/c1-3-27-20-13-10-18(23(29)32-4-2)16-21(20)33-24(27)25-22(28)17-8-11-19(12-9-17)34(30,31)26-14-6-5-7-15-26/h8-13,16H,3-7,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMYKPFAGFNJKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.